Product packaging for 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine(Cat. No.:)

6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13687031
M. Wt: 226.25 g/mol
InChI Key: FFWQCPKYCDSBQC-UHFFFAOYSA-N
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Description

Overview of the Imidazo[1,2-a]pyridine (B132010) Scaffold as a Privileged Structure in Chemical Sciences

The imidazo[1,2-a]pyridine ring system is a fused aromatic heterocycle consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This designation is attributed to its structural motif being a key component in a multitude of compounds exhibiting a wide array of pharmacological activities. researchgate.netnih.gov The rigid, bicyclic nature of the scaffold provides a stable three-dimensional framework that can be strategically functionalized to interact with various biological targets.

The therapeutic importance of this scaffold is underscored by its presence in several commercially available drugs. rsc.orgchemmethod.com These medications span a range of clinical applications, demonstrating the versatility of the imidazo[1,2-a]pyridine core. nih.govbio-conferences.org The broad biological profile associated with this scaffold includes, but is not limited to, anticancer, anti-inflammatory, antiviral, antimicrobial, anticonvulsant, and antiulcer properties. nih.govscirp.orgrsc.org Its value also extends to material science, where its structural characteristics are utilized for various applications. rsc.org

Below is a table of notable drugs that contain the imidazo[1,2-a]pyridine scaffold.

Interactive Data Table: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Core
Drug Name Primary Therapeutic Use
Zolpidem Hypnotic (for insomnia) rsc.org
Alpidem Anxiolytic rsc.org
Olprinone Cardiotonic (for heart failure) chemmethod.com
Zolimidine Antiulcer rsc.org
Saripidem Anxiolytic rsc.org
Necopidem Anxiolytic nih.gov

Importance of Specific Substituents in the Imidazo[1,2-a]pyridine System

While the imidazo[1,2-a]pyridine core provides the foundational structure, the specific substituents attached to it, and their positions on the rings, are critical in determining the molecule's biological activity, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org The process of drug discovery often involves the systematic modification of these substituents to optimize a compound's therapeutic potential. The C2 and C6 positions have been identified as particularly important sites for modification.

Exploration of substituents at the C2 and C6 positions has been a key strategy in the development of potent biological agents. For instance, research into antituberculosis agents found that modifying substituents at these locations significantly influenced the compound's potency. rsc.org Specifically, the introduction of a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring resulted in a compound with markedly improved activity against both extracellular and intracellular M. tuberculosis. rsc.org Similarly, studies on inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in certain diseases, have shown that the nature of the substituent at the C6 position is directly responsible for the compound's inhibitory activity. nih.govfrontiersin.org Furthermore, in the development of anticancer agents, the imidazo[1,2-a]pyridine moiety has been strategically incorporated into other molecular frameworks to effectively inhibit cancer cell growth. nih.gov The presence of a tolyl group at the C-2 position has been noted in compounds showing promising cytotoxic activity against specific cancer cell lines. nih.gov These examples highlight that the 2- and 6-positions are key handles for tuning the biological profile of the imidazo[1,2-a]pyridine scaffold.

Research Rationale for Investigating 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine

The specific design of this compound represents a logical step in medicinal chemistry research, based on the established principles of its core scaffold and the strategic placement of functional groups. The rationale for investigating this particular compound is multifaceted and can be deconstructed by examining its individual components in the context of drug design.

The overarching strategy involves decorating the privileged imidazo[1,2-a]pyridine scaffold at the C2 and C6 positions, which are known to be crucial for modulating biological activity. The choice of each substituent is deliberate:

Fluorine at the 6-position: The introduction of fluorine atoms into drug candidates is a common and effective strategy in medicinal chemistry. mdpi.com Fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.comnih.gov A fluorine substituent at the 6-position can block potential sites of metabolism, thereby enhancing the compound's metabolic stability and duration of action. nih.gov This modification has been successfully used to develop fluorinated imidazo[1,2-a]pyridine derivatives with potential applications as novel antipsychotic agents. nih.gov

p-Tolyl Group at the 2-position: The substituent at the C2 position is known to play a significant role in the molecule's interaction with its biological target. The p-tolyl group (a phenyl ring substituted with a methyl group at the para position) is an aryl substituent that allows for the exploration of structure-activity relationships (SAR). The methyl group provides a specific steric and electronic profile—it is a small, lipophilic, and weakly electron-donating group. By incorporating the p-tolyl moiety, researchers can probe how these specific properties influence binding affinity and activity compared to an unsubstituted phenyl ring or other substituted aryl groups. nih.gov

Therefore, the investigation of this compound is driven by a rational drug design approach. It combines a proven heterocyclic core with specific substituents at key positions, with the goal of creating a novel chemical entity that possesses optimized drug-like properties and potentially potent and selective biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FN2 B13687031 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

6-fluoro-2-(4-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3

InChI Key

FFWQCPKYCDSBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)F

Origin of Product

United States

Spectroscopic and Structural Elucidation of 6 Fluoro 2 P Tolyl Imidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. For 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR spectroscopy would be utilized to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which would help in assigning the protons on the imidazopyridine core and the p-tolyl substituent. Similarly, ¹³C NMR would reveal the chemical shifts of each carbon atom in the molecule. The presence of fluorine would introduce characteristic splitting patterns in both the ¹H and ¹³C NMR spectra for nearby nuclei, providing crucial information about the position of the fluorine atom. ¹⁹F NMR would show a signal corresponding to the fluorine atom at position 6, with its chemical shift and coupling to adjacent protons further confirming the structure.

Despite the utility of these techniques, specific ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for this compound are not documented in the available literature.

Table 1: Anticipated NMR Data for this compound (Hypothetical)

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the imidazopyridine and p-tolyl rings, as well as the methyl protons of the tolyl group.
¹³C NMR Resonances for all carbon atoms in the molecule, with C-F coupling constants for carbons near the fluorine atom.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be expected to confirm its exact molecular formula, C₁₄H₁₁FN₂. The mass spectrum would display a molecular ion peak (M+) corresponding to this formula.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragments would likely arise from the cleavage of the p-tolyl group and the breakdown of the imidazo[1,2-a]pyridine (B132010) ring system.

A thorough search of scientific databases did not yield any published mass spectrometry data, including molecular ion peak or fragmentation analysis, for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and a C-F stretching band.

The specific frequencies of these bands would be indicative of the molecular structure. However, an experimental IR spectrum for this compound has not been reported in the surveyed literature.

Table 2: Expected Infrared (IR) Absorption Bands for this compound (Hypothetical)

Functional Group Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
C=C and C=N Stretch 1650-1450

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

This technique would also elucidate any intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. Such data is invaluable for understanding the solid-state properties of the compound.

Regrettably, there are no published reports containing X-ray crystallographic data for this compound.

Computational and Theoretical Investigations of 6 Fluoro 2 P Tolyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. scirp.org Studies on various imidazo[1,2-a]pyridine (B132010) derivatives consistently employ DFT calculations, often at the B3LYP level of theory, to explore their molecular properties. scirp.orgresearchgate.net

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO energy gaps)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. scirp.orgschrodinger.com A smaller energy gap generally implies higher reactivity.

For the imidazo[1,2-a]pyridine scaffold, the HOMO is typically distributed over the electron-rich bicyclic ring system, while the LUMO is also located across this core. The nature and position of substituents significantly modulate the energies of these orbitals and the resulting energy gap. nih.gov

In 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine, two key substituents influence its electronic profile:

6-Fluoro group: Fluorine is a highly electronegative atom, acting as an electron-withdrawing group via the inductive effect. This would be expected to lower the energy of both the HOMO and LUMO levels.

2-(p-tolyl) group: The p-tolyl group (a toluene (B28343) ring attached at the para position) is generally considered an electron-donating group. This substituent would likely raise the HOMO energy level, making the molecule more prone to oxidation.

The interplay of these opposing electronic effects determines the final HOMO-LUMO gap. DFT studies on related substituted imidazo[1,5-a]pyridines have shown a linear correlation between the Hammett constants of substituents and the HOMO-LUMO energy gap, confirming the tunability of these electronic properties. nih.gov

OrbitalExpected Influence of 6-Fluoro GroupExpected Influence of 2-(p-tolyl) GroupGeneral Location on Scaffold
HOMOEnergy Lowering (Stabilization)Energy Raising (Destabilization)Imidazo[1,2-a]pyridine ring system
LUMOEnergy Lowering (Stabilization)Minor InfluenceImidazo[1,2-a]pyridine ring system
Energy Gap (ΔE)Modulated by the combined effects of both substituents-

Conformational Analysis and Stability

Conformational analysis investigates the spatial arrangement of atoms in a molecule and their relative stabilities. For 2-aryl imidazo[1,2-a]pyridine derivatives, a key conformational feature is the dihedral angle between the plane of the bicyclic imidazo[1,2-a]pyridine system and the plane of the 2-aryl substituent.

DFT-based geometry optimization is a standard method to determine the most stable conformation of such molecules. scirp.orgscispace.com For the closely related compound 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, conformational analysis revealed that the DFT-optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction. scispace.com This indicates that computational methods can reliably predict the geometry of these systems. For this compound, it is expected that the p-tolyl ring is twisted out of the plane of the imidazo[1,2-a]pyridine core to minimize steric hindrance, resulting in a non-planar ground-state geometry.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. scirp.org The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies of imidazo[1,2-a]pyridine derivatives, MEP analysis consistently identifies the nitrogen atoms of the heterocyclic core as the primary sites of negative electrostatic potential, indicating their role as nucleophilic centers. scirp.org For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine (B92270) ring (N1) and, to a lesser extent, the fluorine atom at the C6 position. These areas are potential sites for hydrogen bonding and interactions with electrophiles.

Positive Potential: Located around the hydrogen atoms of the molecule.

Molecular Modeling and Docking Studies of Imidazo[1,2-a]pyridine Ligand-Target Interactions

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, as its derivatives are known to interact with a wide range of biological targets. nih.gov Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme, to form a stable complex. nih.govchemmethod.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies are frequently performed on imidazo[1,2-a]pyridine derivatives to understand their binding modes and predict their binding affinities for various biological targets. nih.govresearchgate.net These studies have shown that the scaffold can effectively fit into the active sites of numerous enzymes and receptors. nih.govrsc.org

For instance, derivatives of this scaffold have been docked into the active sites of targets such as:

Phosphatidylinositol 3-kinase (PI3Kα) nih.gov

Glucosamine-6-phosphate synthase researchgate.net

Various protein kinases and receptors involved in cancer and neurological disorders rsc.org

The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), helps in ranking potential drug candidates. The specific substituents on the this compound molecule would play a crucial role in its target specificity and binding affinity. The 6-fluoro group could form specific hydrogen bonds or halogen bonds with protein residues, while the p-tolyl group could engage in hydrophobic or π-stacking interactions.

Biological Target ClassPotential Role of Imidazo[1,2-a]pyridine ScaffoldReference
Protein Kinases (e.g., PI3Kα)Inhibition of kinase activity in cancer cells nih.gov
GABA-A ReceptorsAllosteric modulation for anxiolytic effects nih.gov
Enzymes in Bacterial PathwaysAntibacterial agents researchgate.net
Receptors in Colon Cancer CellsInduction of apoptosis nih.gov

Ligand-Protein Interaction Profiling

Docking simulations provide detailed profiles of the intermolecular interactions between the ligand and the amino acid residues within the target's binding pocket. For the imidazo[1,2-a]pyridine core, common interactions include:

Hydrogen Bonding: The nitrogen atom in the pyridine part of the fused ring system is a common hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic surface of the bicyclic system and the p-tolyl group can form van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

π-π Stacking/T-shaped Interactions: The aromatic rings can interact with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

The fluorine atom at the C6 position of this compound can significantly influence these interactions. Fluorine is a weak hydrogen bond acceptor and can also participate in orthogonal multipolar interactions with carbonyl groups of the protein backbone, potentially enhancing binding affinity and selectivity.

Computational Prediction of Photophysical Properties

Computational and theoretical investigations play a crucial role in understanding and predicting the photophysical properties of fluorescent molecules. Through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), researchers can model the electronic structure and transitions of molecules to elucidate their absorption and emission characteristics.

A comprehensive search of scientific literature did not yield specific computational studies focused exclusively on the photophysical properties of this compound. However, the broader class of imidazo[1,2-a]pyridine derivatives has been the subject of numerous theoretical investigations, which can provide insights into the expected behavior of this specific compound.

General findings from computational studies on related imidazo[1,2-a]pyridine derivatives indicate that their photophysical properties are significantly influenced by the nature and position of substituents on the fused ring system. ijrpr.com These studies often explore parameters such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties. For many imidazo[1,2-a]pyridine derivatives, the HOMO is typically localized on the imidazo[1,2-a]pyridine core, while the LUMO distribution can vary depending on the substituents.

Absorption and Emission Wavelengths: TD-DFT calculations are commonly employed to predict the maximum absorption (λabs) and emission (λem) wavelengths. These calculations help in understanding the electronic transitions responsible for the observed spectra. For instance, the introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra. ijrpr.com

Oscillator Strength (f): This parameter, calculated using TD-DFT, provides a measure of the probability of an electronic transition. Higher oscillator strengths correspond to more intense absorption bands.

Solvent Effects: Computational models can also simulate the influence of different solvent environments on the photophysical properties, which is crucial for comparing theoretical predictions with experimental data obtained in solution.

While specific data tables for this compound are not available in the reviewed literature, the established computational methodologies for imidazo[1,2-a]pyridines provide a robust framework for any future theoretical investigations of this compound. Such studies would be invaluable for a deeper understanding of its electronic structure and for the rational design of new derivatives with tailored photophysical properties for various applications.

Preclinical Biological Activity and Mechanistic Pathways of 6 Fluoro 2 P Tolyl Imidazo 1,2 a Pyridine and Analogous Imidazo 1,2 a Pyridine Derivatives

Anticancer Activity Research

Imidazo[1,2-a]pyridine-based compounds have demonstrated promising therapeutic effects against various cancer cell lines, including those of the breast, colon, lung, and cervix. researchgate.net Their anticancer effects are attributed to the modulation of multiple cellular mechanisms, from the inhibition of key signaling pathways to the induction of programmed cell death.

Inhibition of Key Signaling Pathways (e.g., PI3K/mTOR, Akt/mTOR)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many human cancers. nih.gov Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors. researchgate.netnih.gov

Several studies have demonstrated that these compounds can effectively reduce the levels of key phosphorylated proteins in this cascade, such as p-Akt and p-mTOR. nih.govspandidos-publications.com For instance, one derivative, identified as compound 15a , proved to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. nih.govacs.org Another compound, HS-173 , also showed significant PI3Kα inhibitory activity with an IC₅₀ of 0.8 nM. acs.org Research has shown that certain imidazo[1,2-a]pyridines bind to the ATP-binding site of PI3K with high affinity, leading to the inhibition of the downstream Akt/mTOR pathway. nih.gov This inhibition is a key mechanism behind the observed anticancer effects. researchgate.net For example, a recently developed imidazo[1,2-a]pyridine derivative, compound 7 , exhibited excellent kinase selectivity with IC₅₀ values of 0.20 nM for PI3K and 21 nM for mTOR. nih.gov

Modulation of Cellular Processes (e.g., Tubulin Polymerization, Cell Cycle Arrest, Apoptosis Induction)

Beyond signaling pathway inhibition, imidazo[1,2-a]pyridine derivatives disrupt fundamental cellular processes required for tumor growth.

Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. Certain imidazo[1,2-a]pyridine derivatives act as tubulin polymerization inhibitors. Some of these compounds function as colchicine binding site inhibitors, effectively destabilizing microtubule formation. nih.gov A study on imidazo[1,2-a]pyridine-oxadiazole hybrids identified compound 6d as an inhibitor of tubulin polymerization with an IC₅₀ value of 3.45 µM. researchgate.netnih.gov

Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. nih.gov Studies have shown that treatment with imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest, often at the G2/M or G0/G1 phase. nih.govtezu.ernet.in This arrest is frequently associated with increased levels of the cell cycle inhibitors p53 and p21. spandidos-publications.comnih.govnih.gov For example, a novel derivative, IMPA-2 , was found to arrest Leishmania donovani promastigotes, a model organism, in the G0/G1 phase. tezu.ernet.in

Apoptosis Induction: Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. Imidazo[1,2-a]pyridine derivatives have been shown to effectively trigger apoptosis in cancer cells. nih.govresearchgate.net The mechanism often involves the intrinsic apoptotic pathway, characterized by an increase in the pro-apoptotic protein BAX and active caspase-9, and a corresponding decrease in the anti-apoptotic protein BCL2. spandidos-publications.comresearchgate.net This apoptotic response can be a direct consequence of inhibiting survival pathways like Akt/mTOR. spandidos-publications.com

Enzyme Inhibition Mechanisms (e.g., ALDH, EGFR, Topoisomerase II)

Imidazo[1,2-a]pyridines also exert their anticancer effects by directly inhibiting specific enzymes that are crucial for tumor progression and survival.

Aldehyde Dehydrogenase (ALDH) Inhibition: The ALDH1A family of enzymes is overexpressed in cancer stem cells and is linked to poor prognosis. nih.govfigshare.com Consequently, targeting these enzymes represents an innovative therapeutic strategy. nih.govresearchgate.net A novel class of imidazo[1,2-a]pyridine derivatives has been developed as potent inhibitors of ALDH, particularly the ALDH1A3 isoform, which is implicated in glioblastoma. nih.gov One such derivative, compound 3f , emerged as a submicromolar competitive inhibitor of this target enzyme. nih.govfigshare.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: While research has also explored related scaffolds, the broader family of imidazopyridines has shown potential as inhibitors of EGFR, a tyrosine kinase often overexpressed in tumors. benthamdirect.com For instance, derivatives of imidazo[1,5-a]pyridine have been investigated as potential EGFR tyrosine kinase inhibitors. bohrium.com

Topoisomerase II Inhibition: DNA topoisomerase II is an essential enzyme for DNA replication and cell division, making it a key target for anticancer drugs. nih.govwikipedia.org Analogous structures, such as imidazoacridinones, have been shown to inhibit the catalytic activity of purified topoisomerase II and stimulate the formation of cleavable complexes, leading to cell death. nih.gov This mechanism of action is also recognized for the imidazo[1,2-a]pyridine class. benthamdirect.comingentaconnect.com

In vitro Cytotoxicity and Antiproliferative Efficacy in Cancer Cell Lines

The anticancer potential of 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine and its analogues has been extensively validated through in vitro studies across a diverse panel of human cancer cell lines. These compounds consistently demonstrate potent cytotoxic and antiproliferative effects.

For instance, a series of novel imidazo[1,2-a]pyridines showed significant activity against melanoma and cervical cancer cells, with IC₅₀ values ranging from 9.7 to 44.6 µM. spandidos-publications.com Another study on imidazo[1,2-a]pyridine-oxadiazole hybrids found that compound 6d was highly potent against A549 lung cancer cells with an IC₅₀ value of 2.8 µM. nih.gov Steroidal hybrids of imidazo[1,2-a]pyridine also exhibited cytotoxicity in the micromolar range against various breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov The data consistently show that these derivatives are effective at inhibiting the proliferation of cancer cells originating from various tissues. waocp.org

In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
CompoundCancer Cell LineCell Line TypeIC₅₀ (µM)Source
Compound 6A375Melanoma9.7 spandidos-publications.com
Compound 6WM115Melanoma14.8 spandidos-publications.com
Compound 6HeLaCervical Cancer12.3 spandidos-publications.com
Compound 6dA549Lung Cancer2.8 nih.gov
Compound 6aMCF-7Breast Cancer3-4 nih.gov
Compound 6bMCF-7Breast Cancer3-4 nih.gov
IP-5HCC1937Breast Cancer45 waocp.org
IP-6HCC1937Breast Cancer47.7 waocp.org

In vivo Preclinical Efficacy Studies (e.g., Xenograft Models)

The promising in vitro results of imidazo[1,2-a]pyridine derivatives have been translated into successful preclinical in vivo studies using animal models. These studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.

In one study, an imidazo[1,2-a]pyridine derivative demonstrated significant inhibition of tumor growth in a HeLa human cervical tumor xenograft model in mice. nih.gov Another potent PI3K/mTOR dual inhibitor, compound 15a , also showed significant antitumor activity in vivo, effectively inhibiting the growth of HCT116 and HT-29 colon carcinoma xenografts without causing obvious effects on the body weight of the animals. nih.govacs.orgacs.org These findings underscore the potential of this class of compounds as viable candidates for further clinical development.

Antimycobacterial and Antituberculosis Activity Investigations

In addition to their anticancer properties, imidazo[1,2-a]pyridine derivatives have emerged as a powerful new class of agents against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). nih.gov This is particularly significant given the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB. rsc.org

Researchers have designed and synthesized numerous imidazo[1,2-a]pyridine-3-carboxamides and evaluated their activity against replicating Mtb. nih.govacs.org Many of these compounds exhibit potent activity, with Minimum Inhibitory Concentrations (MICs) in the low micromolar and even nanomolar range. acs.orgnih.gov

For example, compounds 26g and 26h showed considerable activity against both drug-sensitive and drug-resistant Mtb strains, with MIC values ranging from 0.041 to 2.64 µM. nih.gov Further optimization of the scaffold led to the discovery of compounds with even greater potency. One of the most active compounds, compound 18 , surpassed the potency of the clinical candidate PA-824 by nearly tenfold against various Mtb strains. acs.org These compounds represent an exciting avenue for the development of new anti-TB drugs. acs.org

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives Against Mtb H37Rv
CompoundMIC (µM)Source
Compound 50.2 acs.org
Compound 70.9 acs.org
Compound 80.4 acs.org
Compound 9≤0.006 acs.org
Compound 12≤0.006 acs.org
Compound 180.02 acs.org
Compounds 26g/26h0.041-2.64 nih.gov

Target Identification and Mechanism of Action Studies

Research into the antitubercular properties of imidazo[1,2-a]pyridine derivatives has identified key molecular targets within Mycobacterium tuberculosis (Mtb). A primary mechanism of action for this class of compounds is the inhibition of the ubiquinol cytochrome c reductase (QcrB) subunit of the electron transport chain. acs.orgnih.gov By targeting QcrB, these compounds disrupt the bacterium's energy metabolism and ATP homeostasis, which is essential for its survival and growth. nih.govnih.gov This targeting of energy generation represents a modern approach in the development of anti-TB agents. nih.gov While specific studies on this compound's interaction with InhA or Pantothenate Synthetase are not prominently detailed in the reviewed literature, the focus on QcrB suggests a novel and critical target for this scaffold. The potent activity of these derivatives against various drug-resistant strains supports the hypothesis of a novel mechanism of action, distinct from many traditional anti-TB drugs. acs.orgnih.gov

Activity against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains

A critical need in global health is the development of new drugs effective against resistant strains of tuberculosis. documentsdelivered.comacs.org Several analogues of the imidazo[1,2-a]pyridine class have demonstrated significant efficacy against both multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical isolates. nih.govdocumentsdelivered.comrsc.org

For instance, imidazo[1,2-a]pyridine-3-carboxamides have shown outstanding potency, with some compounds surpassing the activity of clinical candidates like PA-824 against resistant strains by nearly tenfold. acs.org This potent activity against highly resistant Mtb strains underscores the potential of the imidazo[1,2-a]pyridine scaffold to overcome existing drug resistance mechanisms. acs.orgnih.gov The development of the clinical candidate Q203 from an imidazo[1,2-a]pyridine amide series further highlights the promise of this class for treating MDR and XDR-TB. acs.org

Table 1: Activity of Imidazo[1,2-a]pyridine Analogue (Compound 18) against MDR and XDR Mtb Strains

Mtb Strain Resistance Profile MIC (µM) of Compound 18 MIC (µM) of PA-824 (Control)
Strain A MDR <0.002 0.015
Strain B MDR <0.002 0.015
Strain C XDR 0.004 0.015
Strain D XDR 0.008 0.015

Data sourced from studies on imidazo[1,2-a]pyridine-3-carboxamides. acs.orgnih.gov

Antimicrobial (Antibacterial, Antifungal, Antiprotozoal) Activity Research

Beyond their antitubercular effects, imidazo[1,2-a]pyridine derivatives have been investigated for a broader spectrum of antimicrobial activities.

Inhibition of Bacterial DNA Gyrase

Certain imidazo[1,2-a]pyridine derivatives have been identified as dual inhibitors of the bacterial enzymes DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Specifically, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines target the ATPase domains of these enzymes, demonstrating efficacy in mouse sepsis and lung infection models. nih.gov This mechanism provides a pathway for developing broad-spectrum antibacterial drugs based on the imidazo[1,2-a]pyridine scaffold.

Activity against Specific Bacterial Strains

The antibacterial potential of imidazo[1,2-a]pyridines has been evaluated against a panel of clinically relevant bacteria. Studies have shown that various derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Derivatives have shown moderate to potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. researchgate.netinnovareacademics.in For example, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 64 µg/mL against S. aureus and 0.25 to 64 µg/mL against MRSA. nih.gov

Bacillus subtilis : Imidazo[1,2-a]pyridine compounds have demonstrated promising inhibition against B. subtilis. innovareacademics.in

Escherichia coli : Activity against Gram-negative bacteria like E. coli has also been reported, although it can be lower than against Gram-positive strains, a common challenge attributed to the outer membrane of Gram-negative bacteria. innovareacademics.inmdpi.com

Table 2: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Bacterial Strain Type Activity Range (MIC in µg/mL) Reference
Staphylococcus aureus Gram-positive 0.06 - 64 nih.gov
Bacillus subtilis Gram-positive 64 - 175 researchgate.net
Escherichia coli Gram-negative 64 - 175 researchgate.net

Antileishmanial Efficacy

The imidazo[1,2-a]pyridine scaffold has shown considerable promise as a source of new antiprotozoal agents, particularly against Leishmania species. nih.gov Research has identified several derivatives with potent activity against both the promastigote and amastigote stages of the parasite, the latter being the clinically relevant form in humans. nih.govnih.gov For example, a 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine was identified as a potent analogue against Leishmania major amastigotes, with an IC50 value of 4 µM. nih.gov Another study highlighted a different imidazo[1,2-a]pyridine derivative as the most active in a series against Leishmania donovani promastigotes, with an IC50 of 1.8 µM. nih.gov These findings establish the imidazo[1,2-a]pyridine core as a valuable pharmacophore for the development of novel antileishmanial drugs. nih.govacs.org

Anti-inflammatory Activity and Related Mechanistic Investigations

The imidazo[1,2-a]pyridine core is also associated with significant anti-inflammatory properties. mdpi.comnih.gov Derivatives have been shown to modulate key signaling pathways involved in inflammation. One study synthesized a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and evaluated its anti-inflammatory effects. nih.gov The investigation revealed that this compound, both alone and in combination with curcumin, could modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov The collaboration between the transcription factors NF-κB and STAT3 is crucial in regulating the link between inflammation and cancer. nih.gov By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can reduce the expression of pro-inflammatory mediators, demonstrating their potential as therapeutic agents for inflammatory conditions. nih.gov

Antiviral Activity Studies

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of antiviral activities against various viruses. nih.goveurekaselect.com Studies have reported the synthesis and evaluation of numerous analogs with potent antiviral efficacy.

One study detailed the synthesis of original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position, which showed high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Specifically, compounds 4 , 15 , and 21 in that study were highly active against HCMV, with a therapeutic index greater than 150. nih.gov Another study focused on dibromoimidazo[1,2-a]pyridines with a thioether side chain, identifying hydrophobicity as a key factor for their anti-HIV activity through structure-activity relationship (SAR) studies. nih.gov

More recently, imidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been identified as potent broad-spectrum antiviral agents through the inhibition of dihydroorotate dehydrogenase (DHODH). mdpi.com One compound, in particular, demonstrated significant antiviral activity against the influenza virus A/PR/8/34(H1N1) with an IC50 of 0.85 ± 0.05 μM and against SARS-CoV-2 with an EC50 of 0.61 ± 0.05 μM. mdpi.com The study highlighted that a carboxylic acid group was crucial for antiviral potency. mdpi.com

Compound TypeTarget Virus(es)Key FindingsReference
Imidazo[1,2-a]pyridines with a thioether side chainHuman Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV)High activity against HCMV with a therapeutic index >150 for some compounds. nih.gov
Dibromoimidazo[1,2-a]pyridines with a thioether side chainHuman Immunodeficiency Virus (HIV)Hydrophobicity identified as a key factor for anti-HIV activity. nih.gov
Imidazo[1,2-a]pyridine-3-carboxylic acid derivativesInfluenza A (H1N1), SARS-CoV-2Potent inhibition of DHODH, leading to broad-spectrum antiviral activity. mdpi.com

Other Preclinical Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their effects on the central nervous system, with many analogs exhibiting anticonvulsant and antipsychotic-like properties, often mediated through the modulation of GABA-A receptors. nih.gov

Several studies have synthesized and screened new series of imidazo[1,2-a]pyridines for anticonvulsant activity. nih.govresearchgate.net Compounds with a 4-fluorophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine ring showed potent anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with a notable lack of toxicity. nih.gov Another study found that derivatives with an electron-rich aryl substituent at position-2 and a tolyl-substituted oxazolone moiety at position-3 displayed activity comparable to the standard drug diazepam, particularly in the scPTZ test, suggesting they act by raising the seizure threshold. researchgate.net

The antipsychotic potential of these derivatives has been linked to their activity as positive allosteric modulators (PAMs) of α1-containing GABA-A receptors. nih.gov The GABAergic system dysfunction is a hypothesized contributor to the pathophysiology of schizophrenia, making GABA-A receptors an attractive target for novel antipsychotics. nih.gov Research on 2-phenyl-imidazo[1,2-a]pyridine derivatives has shown their ability to modulate GABA-A receptors, though some also interact with peripheral benzodiazepine receptors, stimulating neurosteroid synthesis which may contribute to their anxiolytic effects. nih.gov

ActivityCompound CharacteristicsMechanism of Action/Key FindingsReference
Anticonvulsant4-fluorophenyl substituent at the 2-position.Potent activity in MES and scPTZ models without toxicity. nih.gov
AnticonvulsantElectron-rich aryl at position-2 and tolyl-substituted oxazolone at position-3.Activity comparable to diazepam; raises seizure threshold. researchgate.net
AntipsychoticVarious imidazo[1,2-a]pyridine derivatives.Positive allosteric modulation of α1-containing GABA-A receptors. nih.gov
Anxiolytic2-phenyl-imidazo[1,2-a]pyridine derivatives.Modulation of GABA-A receptors and stimulation of neurosteroid synthesis via peripheral benzodiazepine receptors. nih.gov

The potential of imidazo[1,2-a]pyridine derivatives in the management of diabetes has been explored, with studies focusing on their ability to inhibit key enzymes involved in glucose metabolism. researchgate.netacs.orgnih.gov A series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives were synthesized and evaluated for their inhibitory effects on aldose reductase (AR), α-glucosidase, and α-amylase. researchgate.netacs.org

The in vitro results showed that these derivatives exhibited significant inhibitory activity against all three enzymes. researchgate.netacs.org Notably, many of the synthesized compounds showed higher potency than the respective reference compounds. For aldose reductase, the derivatives displayed KI values in the nanomolar range (23.47 ± 2.40 to 139.60 ± 13.33 nM), which was more potent than the standard drug epalrestat. acs.org Against α-glucosidase, some compounds had KI values in the low micromolar range (e.g., 6.09 ± 0.37 μM), surpassing the efficacy of acarbose. acs.org The IC50 values for α-amylase inhibition were in the range of 81.14 to 153.51 μM. researchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold is a promising starting point for the development of novel antidiabetic agents.

Target EnzymeCompound SeriesInhibitory Activity RangeReference
Aldose Reductase (AR)Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesKI: 23.47 ± 2.40 to 139.60 ± 13.33 nM researchgate.netacs.org
α-Glucosidase (α-GLY)Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesKI: 6.09 ± 0.37 to 119.80 ± 12.31 μM researchgate.netacs.org
α-Amylase (α-AMY)Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazolesIC50: 81.14 to 153.51 μM researchgate.net

Derivatives of imidazo[1,2-a]pyridine have been identified as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in the post-translational modification of Rab proteins, which are key regulators of intracellular vesicle trafficking. nih.gov A study focused on the synthesis and evaluation of twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid. nih.gov

The research established that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was critical for the compound's activity against RGGT. nih.gov Structure-activity relationship (SAR) studies revealed that modifications at this specific position could influence the inhibitory potency. nih.gov The most active inhibitors were found to disrupt the prenylation of Rab11A in human cervical carcinoma (HeLa) cells. nih.gov Conversely, esterification of the carboxylic acid in the phosphonopropionate moiety resulted in an inactive analog, highlighting the importance of this functional group for activity. nih.gov

Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for the development of imaging agents for amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov Both radioiodinated and 18F-labeled analogs have been synthesized and evaluated for their potential use in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) imaging.

One study investigated a radioiodinated derivative, [123/125I]-DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine), which demonstrated high affinity for synthetic human Aβ fibrils. nih.gov In vivo SPECT imaging with [123I]-DRM106 successfully detected Aβ deposition in aged transgenic mice, with a strong correlation to the results obtained with the established PET tracer [11C]-PiB. nih.gov This suggests that [123I]-DRM106 has high potential for preclinical and clinical amyloid imaging. nih.gov

Another line of research has focused on 18F-labeled derivatives for PET imaging. nih.gov Analogs of 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY), where one of the N-methyl groups was replaced with a fluoroethyl or fluoropropyl group, were synthesized. nih.gov These compounds showed moderate binding affinity to Aβ aggregates and favorable in vivo brain pharmacokinetics. nih.gov Autoradiography of postmortem human Alzheimer's disease brain sections with [18F]FEM-IMPY revealed high uptake in gray matter with low non-specific binding in white matter. nih.gov

CompoundImaging ModalityKey FindingsReference
[123/125I]-DRM106SPECTHigh affinity for Aβ fibrils; successful in vivo imaging in a mouse model with strong correlation to PET imaging with [11C]-PiB. nih.gov
[18F]FEM-IMPY and [18F]FPM-IMPYPETModerate affinity for Aβ aggregates; favorable brain pharmacokinetics; high uptake in gray matter of AD brain sections. nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 2 P Tolyl Imidazo 1,2 a Pyridine and Analogs

Impact of Substituents at the C-2 Position on Biological Activity and Selectivity

The C-2 position of the imidazo[1,2-a]pyridine (B132010) scaffold is a crucial site for modification, with the nature of the substituent significantly influencing biological activity. While functionalization at this position can be challenging due to the electrophilic stability at the C-3 position, its exploration has yielded compounds with notable therapeutic potential. tandfonline.comresearchgate.net

Research into antiviral agents has demonstrated that the biological activity against human cytomegalovirus (HCMV) is strongly dependent on the C-2 substituent. nih.gov For instance, the introduction of various aryl groups at this position can modulate the antiviral potency. Similarly, in the context of antituberculosis agents, SAR studies have explored different groups at the C-2 position. The substitution of a methyl group with an ethyl group at the C-2 position, in conjunction with a C-6 chloro substituent, led to a compound with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. rsc.org

The development of ligands for detecting β-amyloid plaques has also highlighted the importance of the C-2 substituent. A 2-(4'-dimethylaminophenyl) group on the imidazo[1,2-a]pyridine core has been shown to confer high binding affinity for Aβ aggregates. acs.orgnih.gov This suggests that an aryl group with specific electronic properties at the C-2 position is critical for this particular biological interaction.

The table below summarizes the effect of C-2 substituents on the biological activity of imidazo[1,2-a]pyridine analogs.

Compound Class C-2 Substituent Observed Biological Effect Reference
Antiviral (HCMV)Varied Aryl GroupsStrongly influenced antiviral activity nih.gov
AntituberculosisEthylImproved potency compared to methyl rsc.org
Aβ Plaque Ligands4'-DimethylaminophenylHigh binding affinity acs.orgnih.gov

Influence of Substituents at the C-6 Position on Biological Activity and Selectivity

The C-6 position of the imidazo[1,2-a]pyridine ring is another key locus for structural modification that profoundly affects biological activity and selectivity. A variety of substituents, ranging from simple halogens to complex aryl and heteroaryl groups, have been investigated.

In the pursuit of potent c-Met inhibitors, the introduction of polar groups on a 6-phenyl substituent was found to have a significant positive influence on cellular activity. nih.gov For example, benzonitrile (B105546) analogues demonstrated improved c-Met inhibition, indicating that substituents capable of engaging in specific interactions can enhance potency. nih.gov Similarly, studies on anticancer agents for colon cancer cell lines found that a range of 6-substituted imidazo[1,2-a]pyridines exhibited excellent activity. nih.gov

For antituberculosis agents, the introduction of a chloro group at the C-6 position, combined with a 2-ethyl group, resulted in a significant enhancement of potency. rsc.org In the development of ligands for β-amyloid aggregates, halogenation at the C-6 position has been a successful strategy. Specifically, 6-iodo and 6-bromo derivatives have been shown to exhibit high binding affinities for Aβ aggregates. nih.gov

The table below illustrates the impact of various C-6 substituents on the activity of imidazo[1,2-a]pyridine derivatives.

Compound Class C-6 Substituent Observed Biological Effect Reference
c-Met InhibitorsPhenyl with polar groups (e.g., cyano)Improved cellular activity nih.gov
AntituberculosisChloroSignificantly improved potency rsc.org
Aβ Plaque LigandsIodo, BromoHigh binding affinity nih.gov
Anticancer (Colon)Various substituentsExcellent activity nih.gov

Role of Fluorine Atom in the Imidazo[1,2-a]pyridine Scaffold on Biological Interactions

The incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold is a strategic approach used to modulate various molecular properties and enhance biological interactions. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool in drug design. benthamscience.commdpi.com

In the context of c-Met inhibitors, fluorine has been used as a bioisostere for a nitrogen atom. Replacing the nitrogen at the 8-position of a related scaffold with a C-F bond was employed to mimic the electrostatic surface and lipophilicity, thereby maintaining the electron deficiency of the bicyclic ring system. nih.gov This electron deficiency is believed to be positively correlated with the strength of π–π stacking interactions with key residues in the target protein. nih.gov

The introduction of fluorine can also significantly impact a molecule's metabolic stability and pharmacokinetic profile. Fluorination can block sites susceptible to metabolic oxidation, potentially prolonging the compound's duration of action. mdpi.com A series of fluorinated imidazo[1,2-a]pyridine derivatives were developed as potential antipsychotic agents, which displayed enhanced metabolic stability. nih.gov The strategic placement of fluorine atoms can increase lipophilicity, which may improve membrane permeability and oral bioavailability. benthamscience.commdpi.com Furthermore, fluorine can participate in favorable electrostatic and hydrogen-bonding interactions within a biological target, leading to increased binding affinity and potency. benthamscience.com

Correlation between Substituent Electronic and Steric Properties and Preclinical Efficacy

A clear correlation has been observed between the electron density of the bicyclic aromatic rings and biological activity. For c-Met inhibitors, an electron-deficient ring system enhances the crucial π–π stacking interaction with a tyrosine residue in the enzyme's activation loop. nih.gov To modulate this property, electron-withdrawing groups such as Cl, CN, and CF3 have been introduced onto the scaffold. nih.gov This demonstrates that tuning the electronic nature of the core structure is a viable strategy for optimizing potency.

Steric factors also play a critical role. The size and shape of substituents at positions like C-2 and C-6 determine the compound's ability to fit into the binding pocket of its target. For instance, while larger aryl groups at the C-2 position can be beneficial for certain activities, they may be detrimental for others if they cause steric hindrance. The selection of substituents must balance the need for specific interactions with the spatial constraints of the target site. In the development of antituberculosis agents, the move from a 2-methyl to a 2-ethyl group was found to be beneficial, suggesting a favorable steric and/or electronic contribution from the slightly larger alkyl group. rsc.org

Structure-Property Relationships for Preclinical ADME Considerations (e.g., Metabolic Stability)

Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazo[1,2-a]pyridine analogs is essential for their development as viable drug candidates. Structure-property relationships in this area focus on tailoring the molecule to achieve a suitable pharmacokinetic profile.

Metabolic stability is a key consideration. The imidazo[1,2-a]pyridine scaffold can be susceptible to metabolic degradation at various positions. To address this, medicinal chemists have employed strategies such as introducing blocking groups. For example, fluorination has been used to enhance metabolic stability in a series of potential antipsychotic agents. nih.gov In another instance, a specific analog was designed to block a predicted metabolic site. nih.gov

Lipophilicity is another critical parameter that influences ADME properties. While a certain degree of lipophilicity is required for membrane permeability and absorption, excessive lipophilicity can lead to problems such as poor solubility, high plasma protein binding, and suboptimal plasma exposure. An example of this was seen in a highly potent antituberculosis compound whose high lipophilicity resulted in precipitation and poor absorption. rsc.org Conversely, a potent c-Met inhibitor was developed that demonstrated good oral bioavailability (F = 29%), indicating that a balance of physicochemical properties had been achieved. nih.gov These findings underscore the importance of carefully managing lipophilicity and other physicochemical properties through structural modifications to ensure favorable preclinical ADME characteristics.

Advanced Applications and Photophysical Properties of Imidazo 1,2 a Pyridine Derivatives

Photophysical Characterization

The introduction of a fluorine atom at the 6-position and a p-tolyl group at the 2-position of the imidazo[1,2-a]pyridine (B132010) core is expected to significantly influence its electronic and photophysical properties.

Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption in the UV-Vis region, with primary bands often appearing between 250-360 nm. nih.gov The presence of the p-tolyl group, an electron-donating substituent, at the 2-position generally leads to a bathochromic (red) shift in both the absorption and emission spectra due to an extension of the π-conjugated system. Conversely, the fluorine atom at the 6-position, being an electron-withdrawing group, may cause a hypsochromic (blue) shift. The final spectral properties of 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine would result from the interplay of these opposing electronic effects.

Based on studies of similar 2-aryl imidazo[1,2-a]pyridines, the emission spectra are expected to be in the blue to violet region of the electromagnetic spectrum. nih.gov

Table 7.1: Expected Spectral Properties of this compound

Property Expected Range Influencing Factors
Absorption Maximum (λabs) 250 - 360 nm p-tolyl group (red-shift), fluoro group (blue-shift)

| Emission Maximum (λem) | 390 - 450 nm | p-tolyl group (red-shift), solvent polarity |

Note: The data in this table is hypothetical and based on general trends observed for similar compounds.

The fluorescence quantum yield (ΦF) of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents. Electron-donating groups, such as the p-tolyl group, are known to enhance the fluorescence quantum yield. nih.gov Quantum yields for this class of compounds can range from moderate to high, often between 0.2 and 0.7. nih.gov

A significant Stokes shift, the difference between the absorption and emission maxima, is a characteristic feature of many imidazo[1,2-a]pyridine derivatives. This large separation is beneficial for applications in fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios. For similar derivatives, Stokes shifts can be substantial.

Table 7.2: Expected Fluorescence Quantum Yield and Stokes Shift

Parameter Expected Value Significance
Fluorescence Quantum Yield (ΦF) 0.2 - 0.7 High efficiency of light emission

| Stokes Shift | > 50 nm | Reduced self-absorption, better signal detection |

Note: The data in this table is hypothetical and based on general trends observed for similar compounds.

The luminescence of imidazo[1,2-a]pyridine derivatives is often sensitive to the polarity and rigidity of the surrounding medium. An increase in solvent polarity can lead to a bathochromic shift in the emission spectrum, a phenomenon known as solvatochromism. This is attributed to the stabilization of the more polar excited state by polar solvent molecules.

Furthermore, the rigidity of the medium can impact the fluorescence quantum yield. In rigid matrices, non-radiative decay pathways, such as molecular vibrations and rotations, are often suppressed, leading to an enhancement of the fluorescence intensity. nih.gov

For ESIPT to occur in imidazo[1,2-a]pyridine derivatives, a proton-donating group (like a hydroxyl group) must be positioned ortho to the linkage with the imidazo[1,2-a]pyridine core. As this compound lacks such a group, it is not expected to undergo ESIPT. Compounds that do exhibit ESIPT show a characteristic dual emission and a very large Stokes shift. nih.gov

The structure of this compound, with an electron-donating p-tolyl group and a π-conjugated imidazo[1,2-a]pyridine system that can be influenced by the electron-withdrawing fluorine, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such a D-π-A (donor-π-acceptor) system, the excited state possesses a more pronounced charge separation than the ground state. This ICT character is often responsible for the observed solvatochromism and can lead to large Stokes shifts. nih.gov

Photoinduced electron transfer (PET) is another process that can influence the fluorescence of these molecules. However, in the absence of a strong electron donor or acceptor moiety linked to the fluorophore, significant PET quenching is not anticipated for this specific compound.

Imidazo[1,2-a]pyridine derivatives have been identified as promising candidates for two-photon absorption (2PA) applications, which are valuable for deep-tissue imaging and photodynamic therapy. The 2PA cross-section (σ2PA) is a measure of the efficiency of simultaneous absorption of two photons. Symmetrical D-π-D or quadrupolar structures often exhibit enhanced 2PA properties. nih.gov While this compound does not possess this ideal symmetry, its D-π-A nature could still result in a moderate 2PA response in the near-infrared region. researchgate.net

Applications as Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the imidazo[1,2-a]pyridine core is a key feature that underpins its use in biological imaging and sensing. ijrpr.com The electron-donating and electron-withdrawing groups on the imidazo[1,2-a]pyridine scaffold can be tailored to develop fluorescent probes with specific functionalities.

Development of Fluorescent Reporters for Biological Systems

Imidazo[1,2-a]pyridine derivatives are valued for their strong fluorescence emission, often in the blue and violet regions of the electromagnetic spectrum. ijrpr.com The substitution of a phenyl or naphthyl group at the C2 position has been shown to enhance the fluorescence yield of the imidazo[1,2-a]pyridine core. ijrpr.com Furthermore, the introduction of electron-donating groups generally improves luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating tolyl group could result in unique photophysical properties, making it a candidate for the development of novel fluorescent reporters.

The development of fluorescent probes for biological systems often involves designing molecules that change their fluorescence properties in response to specific biological events or analytes. For instance, a novel imidazo[1,2-a]pyridine-based fluorescent probe, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was designed for the selective detection of cysteine (Cys) over other analytes, exhibiting a significant enhancement in fluorescence intensity upon reaction with Cys. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in creating highly specific biological reporters.

Imaging Tools and Biomarkers

The favorable photophysical properties of imidazo[1,2-a]pyridine derivatives, such as high quantum yields and good photostability, make them suitable for use as imaging tools and biomarkers. Their application in cellular imaging has been demonstrated, where they can be used to visualize specific cellular components or processes. For example, certain imidazo[1,2-a]pyridine derivatives have been successfully used for imaging cysteine in living cells and zebrafish. nih.gov

Furthermore, fluorinated imidazo[1,2-a]pyridine analogues have been synthesized and evaluated as potential agents for imaging beta-amyloid plaques in Alzheimer's disease. nih.gov This underscores the potential of compounds like this compound in the development of diagnostic tools for neurodegenerative diseases. The low cytotoxicity of some imidazo[1,2-a]pyridine-based probes further enhances their suitability for in vivo imaging applications. rsc.org

Applications in Optoelectronics

The luminescent properties of imidazo[1,2-a]pyridine derivatives have also attracted significant interest in the field of optoelectronics, particularly in the development of Organic Light Emitting Diodes (OLEDs) and potentially in organic solar cells. ijrpr.com

Organic Light Emitting Diodes (OLEDs)

Imidazo[1,2-a]pyridine derivatives are recognized for their potential as emitters in OLEDs, especially for achieving deep-blue emission, which is crucial for full-color displays and white lighting. nih.govnih.gov The rigid and planar structure of the imidazo[1,2-a]pyridine core, combined with the ability to tune its electronic properties through substitution, allows for the design of efficient and stable emitters. nih.gov

Research has shown that bipolar deep-blue fluorescent emitters incorporating an imidazo[1,2-a]pyridine unit as an electron acceptor can lead to high-performance OLEDs with negligible efficiency roll-off at high brightness. nih.gov For instance, non-doped OLEDs based on such emitters have demonstrated high external quantum efficiencies (EQEs) with deep-blue CIE coordinates. nih.gov The specific substitution pattern in this compound could influence its performance as an emitter in OLED devices.

Compound Family Application Key Findings
Imidazo[1,2-a]pyridine DerivativesOLEDsCan act as efficient deep-blue emitters with high quantum yields and good thermal stability. nih.gov
Bipolar Fluorescent Emitters with Imidazo[1,2-a]pyridineOLEDsExhibit negligible efficiency roll-off and high external quantum efficiencies. nih.gov

Organic Solar Cells

Development of Chemosensors and Metal Ion Detection Agents

The ability of the imidazo[1,2-a]pyridine scaffold to act as a ligand for metal ions, coupled with its fluorescent properties, makes it an excellent platform for the development of chemosensors. mdpi.com These sensors can detect the presence of specific metal ions through changes in their fluorescence or color.

The design of such chemosensors often involves the incorporation of a specific binding site for the target metal ion into the imidazo[1,2-a]pyridine structure. The binding of the metal ion then perturbs the electronic structure of the fluorophore, leading to a detectable optical response, such as fluorescence quenching or enhancement. figshare.com For example, an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe has been developed for the naked-eye detection of Hg2+ ions, demonstrating high selectivity and utility in both cell imaging and test strips. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to functionalize the C-3 position of imidazo[1,2-a]pyridine derivatives like 6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The C-3 position is critical for modulating biological activity. Two primary approaches are:

  • Friedel-Crafts Acylation : Catalytic AlCl₃ enables one-pot acetylation at C-3, yielding high-purity derivatives under mild conditions .
  • Three-Component Reactions (TCR) : Copper-catalyzed coupling of 2-aminopyridines, aryl aldehydes, and alkynes allows rapid diversification without metal oxidants .
    • Key considerations: Catalyst loading, solvent choice (e.g., dichloroethane for Friedel-Crafts), and substituent compatibility.

Q. How do structural modifications at C-3 influence the biological activity of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Substituent size and electronic properties dictate target engagement. For example:

  • Morpholine or phenylamino groups at C-3 enhance COX-2 selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) by optimizing hydrogen bonding and steric interactions .
  • Fluorine or methoxy groups on the phenyl ring improve metabolic stability and ligand efficiency in kinase inhibitors (e.g., FLT3 inhibitors with IC₅₀ < 100 nM) .
    • Use SAR studies with iterative substitution and in vitro assays (e.g., COX-1/COX-2 inhibition) to validate effects .

Q. What are the standard assays for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., breast MCF-7 or ovarian SKOV-3) with dose-response curves (0.1–100 µM) .
  • Kinase Inhibition : Microfluidic assays (e.g., Caliper EZ Reader II) measure phosphorylation inhibition in FLT3 or PI3K pathways .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation or Annexin V staining .

Advanced Research Questions

Q. How can computational modeling guide the design of selective COX-2 inhibitors based on this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with COX-2’s hydrophobic pocket (PDB: 5KIR). Prioritize derivatives with π-π stacking to Arg513 and H-bonding to Tyr355 .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) and calculate binding free energies (MM-PBSA) to differentiate selective vs. non-selective inhibitors .
    • Validate predictions with in vitro COX-2 inhibition assays and selectivity indices .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for imidazo[1,2-a]pyridine-based anti-inflammatory agents?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding to identify bioavailability bottlenecks .
  • Proteomic Analysis : Use LC-MS/MS to track target engagement (e.g., NF-κB or IL-6 suppression) in animal tissues .
  • Dose Optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on half-life (t₁/₂) and AUC calculations from PK/PD models .

Q. How do polymorphic forms of this compound affect its solid-state luminescence and drug formulation?

  • Methodological Answer :

  • Crystallographic Analysis : Single-crystal XRD identifies packing modes (e.g., π-π stacking vs. C-H···N interactions) that influence luminescence (yellow to red shifts) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals forces) to correlate structure with emission properties .
  • Formulation Screening : Test polymorph stability under accelerated conditions (40°C/75% RH) and dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Q. What synthetic innovations address challenges in scaling up imidazo[1,2-a]pyridine derivatives for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors improve yield and reduce reaction times for multi-step syntheses (e.g., Suzuki-Miyaura couplings) .
  • Green Solvent Systems : Replace DCM with cyclopentyl methyl ether (CPME) in Friedel-Crafts reactions to enhance sustainability .
  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50–70% for heterocycle formation under catalyst-free conditions .

Data Interpretation and Optimization

Q. How to analyze conflicting SAR data when optimizing this compound derivatives for dual kinase/COX-2 inhibition?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA or PLS to identify structural descriptors (e.g., logP, polar surface area) correlating with dual activity .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) and COX isoforms to rule off-target effects .
  • Fragment-Based Design : Deconstruct the scaffold into core (imidazo[1,2-a]pyridine) and modular substituents (C-2 aryl, C-6 fluoro) to balance potency/selectivity .

Q. What computational tools predict the metabolic fate of this compound derivatives?

  • Methodological Answer :

  • ADMET Predictors : Use SwissADME or ADMETlab to estimate CYP450 metabolism, hERG inhibition, and BBB permeability .
  • Metabolite Identification : LC-HRMS/MS with Mass Frontier software identifies phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Toxicophore Mapping : Rule out structural alerts (e.g., Michael acceptors) using DEREK or Toxtree .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.